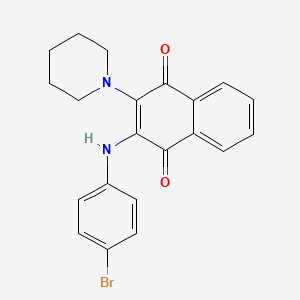

2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

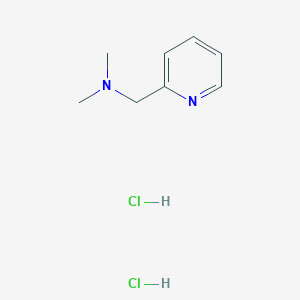

The compound is a complex organic molecule that contains functional groups such as bromoanilino and piperidinyl attached to a naphthalene-1,4-dione core . The presence of these functional groups suggests that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.

Aplicaciones Científicas De Investigación

Chemosensors for Transition Metal Ions

Compounds with a naphthalene-1,4-dione backbone, similar to 2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione, have been investigated for their molecular recognition abilities toward transition metal ions. For example, derivatives of naphthoquinone have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, accompanied by a color change, which is significant for chemosensing applications. Such compounds coordinate to metal ions via nitrogen and oxygen atoms, showcasing their potential as chemosensors for metal ions detection in various environments (Gosavi-Mirkute et al., 2017).

Anticonvulsant Activity

Another area of research application for compounds structurally akin to 2-(4-Bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione is in the development of anticonvulsant agents. Studies have shown that naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives possess potential anticonvulsant activity, highlighting the therapeutic prospects of these compounds. The molecular modelling studies suggest a CNS depressant activity through modulation of GABA-A receptors, which is crucial for developing new anticonvulsant drugs (Ghareb et al., 2017).

Antifungal and Antibacterial Agents

The synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones using water as a solvent has been explored for their antifungal and antibacterial properties. These compounds exhibit potent antifungal activity, outperforming clinically prevalent drugs like Fluconazole and Amphotericin-B against certain fungal strains. This suggests their applicability in addressing challenges related to fungal infections and antibiotic resistance, marking a significant contribution to antimicrobial research (Tandon et al., 2010).

Metal Ion Binding Studies

Bromine-substituted aminonaphthoquinone ligands have been synthesized and characterized, with studies showing that these compounds exhibit selectivity toward Cu2+ ions. The planarity and mutual orientation influenced by bromine substitution on the naphthoquinone ring are critical for understanding the interaction mechanisms with metal ions. This research provides insights into the development of new materials for metal ion detection and removal processes (Agarwal et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some brominated compounds can be hazardous due to their potential to form toxic bromine gas under certain conditions . Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling and storage of chemical compounds.

Propiedades

IUPAC Name |

2-(4-bromoanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBFFFJNTUBVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

![4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)

![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)

![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)

![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2419648.png)

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)

![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)

![1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2419654.png)